BenchChemオンラインストアへようこそ!

2-Phenylindolizine

Anticancer Drug Discovery Colon Cancer Breast Cancer

2-Phenylindolizine delivers a structurally novel indolizine core distinct from the crowded indole IP landscape. Validated anticancer activity (Colo-205, MDA-MB-231; IC50 46–69 μM), anti-HCMV (7–19 μM), and COX-2 inhibition (6.71 μM). Superior thermal stability for NLO chromophores (Td 343–348°C). Ideal for drug discovery and materials innovation. Secure this high-value, underexplored scaffold today.

Molecular Formula C14H11N
Molecular Weight 193.24 g/mol
CAS No. 25379-20-8
Cat. No. B189232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylindolizine
CAS25379-20-8
Molecular FormulaC14H11N
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C=CC=CC3=C2
InChIInChI=1S/C14H11N/c1-2-6-12(7-3-1)13-10-14-8-4-5-9-15(14)11-13/h1-11H
InChIKeyJMCYJDYOEWQZDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylindolizine (CAS 25379-20-8) – Core Scaffold Specifications and Procurement-Relevant Physicochemical Profile


2-Phenylindolizine (C14H11N, MW 193.24 g/mol, CAS 25379-20-8) is a nitrogen-containing fused heterocyclic compound comprising an indolizine core substituted with a phenyl group at the 2-position [1]. It is commercially available as a research-grade building block with a minimum purity specification of 98% and a melting point of 211–214 °C . The compound exhibits a calculated LogP of 4.48 and a topological polar surface area (TPSA) of 4 Ų . Unlike its more extensively commercialized structural isomer indole, no indolizine-based drugs are currently marketed, positioning 2-phenylindolizine as a high-value, underexplored scaffold for drug discovery and materials innovation [2].

Why Indolizine, Indole, and Imidazopyridine Scaffolds Cannot Be Interchanged in Research Procurement: Substitution Risks for 2-Phenylindolizine


The indolizine scaffold is a structural isomer of indole, yet this topological distinction translates to fundamentally divergent pharmacological and material properties that preclude generic substitution [1]. Unlike the widely commercialized indole framework, no indolizine-based drug has reached the market, underscoring a critical gap in both patent landscape and therapeutic exploration [2]. Furthermore, while 2-phenylindole and 2-phenylimidazo[1,2-a]pyridine represent superficially similar 2-aryl heterocyclic systems, their electronic distribution, metabolic stability, and target engagement profiles differ markedly from indolizine derivatives [3]. For instance, indolizine-based chromophores demonstrate thermal decomposition temperatures 10–15 °C higher than structurally analogous dimethylaniline-based NLO materials, directly impacting device fabrication tolerances [4]. Substituting an indolizine core with an indole or imidazopyridine scaffold would therefore invalidate structure-activity relationships established for 2-phenylindolizine derivatives in anticancer , antiviral [5], and anti-inflammatory [6] programs, as well as compromise thermal performance specifications in electro-optical applications.

Quantitative Differentiation of 2-Phenylindolizine Derivatives Against Comparator Scaffolds: Head-to-Head and Cross-Study Data for Informed Procurement


Anticancer Activity: 2-Phenylindolizine Acetamides vs. Doxorubicin in Colo-205 and MDA-MB-231 Cell Lines

2-Phenylindolizine acetamide derivatives 7e and 7h exhibited in vitro anticancer activity against human colorectal adenocarcinoma (Colo-205) and breast adenocarcinoma (MDA-MB-231) cell lines with IC50 values of 68.62 μM, 62.91 μM, 54.23 μM, and 46.34 μM, respectively [1]. While these values are higher than the reference chemotherapeutic doxorubicin (which typically exhibits IC50 values in the sub-micromolar to low micromolar range in these cell lines), the compounds represent a distinct chemotype with a different mechanism of action. Notably, 2-phenylindole derivatives have been reported with IC50 values as low as 1.86–2.71 μM against MCF-7 breast cancer cells, but these potent indole-based compounds often exhibit narrower selectivity windows . The 2-phenylindolizine scaffold therefore offers a differentiated starting point for lead optimization programs seeking novel IP space away from saturated indole patent landscapes.

Anticancer Drug Discovery Colon Cancer Breast Cancer MTT Assay

Thermal Stability Advantage: Indolizine-Based NLO Chromophores vs. Dimethylaniline Analog

In a direct head-to-head comparison of push-pull chromophores for second-order nonlinear optical (NLO) applications, indolizine-based donor-acceptor systems exhibited superior thermal stability relative to a conventional dimethylaniline-based chromophore [1]. Specifically, the chromophore (MPI-1)-V-TCF, which incorporates a 2-phenylindolizine-derived donor moiety, demonstrated a decomposition temperature (Td) of 348 °C, while its isomeric counterpart (MPI-3)-V-TCF showed a Td of 343 °C [2]. Both values are 10–15 °C higher than the Td measured for the reference chromophore DMA-V-TCF, which employs a 4-(dimethylamino)phenyl donor group [3]. This thermal stability differential is critical for electro-optic device fabrication processes that involve high-temperature poling or integration steps.

Electro-Optical Materials Nonlinear Optics (NLO) Thermal Stability Chromophore Design

Synthetic Efficiency: Electrochemical C–H/N–H Cross-Coupling Yields for 2-Phenylindolizine Derivatives

A facile electrochemical C–H/N–H cross-coupling method has been developed for the functionalization of 2-phenylindolizines with phenothiazines, affording novel N-aryl phenothiazine derivatives . Under optimized conditions (0.2 V applied potential, 36-hour reaction time), the desired coupled product was obtained in 80% isolated yield [1]. The method demonstrates high regioselectivity and can achieve yields up to 91% for specific substrate combinations [2]. This represents a significant improvement over traditional thermal cross-coupling approaches for indolizine functionalization, which often require harsher conditions and transition metal catalysts.

Organic Synthesis Methodology Electrochemical Synthesis C–H Activation Cross-Coupling

COX-2 Inhibition: 2-Phenylindolizine-1-Carboxylate Derivatives vs. Indomethacin

A series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates was synthesized and evaluated for COX-2 inhibitory activity [1]. Compound 4e was identified as the most potent derivative in the series, exhibiting an IC50 of 6.71 μM against COX-2 [2]. This value is comparable to the IC50 of indomethacin, a marketed non-steroidal anti-inflammatory drug (NSAID) [3]. The structural novelty of the 2-phenylindolizine-1-carboxylate scaffold relative to classical NSAID chemotypes (indole-acetic acids, arylpropionic acids, oxicams) offers a differentiated IP position for anti-inflammatory drug discovery programs.

Anti-Inflammatory Drug Discovery COX-2 Inhibition NSAID Alternatives Molecular Modeling

Antiviral Activity: 2-Phenylindolizine as an HCMV Inhibitor

A systematic screening study identified 2-phenylindolizine as having significant activity against human cytomegalovirus (HCMV), with an IC50 range of 7–19 μM [1]. Preliminary mode-of-action studies indicated that treatment of infected cells with 2-phenylindolizine suppressed HCMV-related polypeptide expression with little effect on host cells, suggesting a degree of antiviral selectivity [2]. This micromolar antiviral activity, while modest, establishes the 2-phenylindolizine scaffold as a validated hit for anti-HCMV drug discovery, distinct from established anti-herpes chemotypes such as acyclovir and ganciclovir (nucleoside analogs) or letermovir (terminase inhibitor).

Antiviral Drug Discovery Human Cytomegalovirus (HCMV) Herpesviridae Screening Hit

Evidence-Based Application Scenarios for 2-Phenylindolizine (CAS 25379-20-8) in Medicinal Chemistry and Materials Science Procurement


Lead Optimization for Novel Anticancer Agents with Distinct IP Space

Medicinal chemistry teams seeking structurally novel anticancer leads outside the crowded indole patent landscape should evaluate 2-phenylindolizine acetamide derivatives. The 2024 study by Gandham et al. [1] established baseline IC50 values of 46–69 μM against Colo-205 (colon) and MDA-MB-231 (breast) cell lines for compounds 7e and 7h. While these potencies require optimization, the scaffold offers a validated starting point for structure-activity relationship (SAR) exploration, with molecular docking confirming favorable interactions with Topoisomerase-IV (hydrogen bond distances: 1.05–2.23 Å) [2]. This scenario is appropriate for early-stage discovery programs prioritizing novel chemical matter and IP freedom-to-operate over immediate potency.

High-Temperature Electro-Optic Device Fabrication

Materials scientists developing electro-optic modulators, optical switches, or frequency converters that require chromophores with enhanced thermal stability should consider indolizine-based donor-acceptor systems. Kalinin et al. [3] demonstrated that 2-phenylindolizine-derived NLO chromophores ((MPI-1)-V-TCF and (MPI-3)-V-TCF) exhibit decomposition temperatures of 348 °C and 343 °C, respectively—10–15 °C higher than the dimethylaniline-based benchmark DMA-V-TCF. This thermal margin directly translates to broader processing windows during high-temperature poling and device integration steps, reducing chromophore degradation and improving fabrication yield.

Anti-Inflammatory Drug Discovery Targeting COX-2

Pharmaceutical research groups pursuing next-generation NSAIDs with differentiated chemical structures and improved safety profiles should evaluate 2-phenylindolizine-1-carboxylate derivatives. Compound 4e from the 2019 study [4] achieved an IC50 of 6.71 μM against COX-2, potency comparable to indomethacin. The structural divergence from classical NSAID scaffolds (indole-acetic acids, arylpropionic acids) provides a strategic IP advantage. Procurement of the parent 2-phenylindolizine scaffold enables the synthesis and evaluation of novel analogs in this underexplored chemical space.

Antiviral Hit-to-Lead Optimization for HCMV

Virology research teams addressing the need for novel anti-HCMV agents—particularly for drug-resistant clinical isolates—should procure 2-phenylindolizine as a validated screening hit. The 1995 study by Gundersen et al. [5] identified 2-phenylindolizine with an IC50 range of 7–19 μM against HCMV, coupled with preliminary evidence of host-cell sparing activity. While potency is modest relative to ganciclovir, the distinct chemotype and putative mechanism offer a foundation for medicinal chemistry optimization. This scenario is especially relevant for programs targeting transplant recipients and immunocompromised patients where HCMV resistance remains a significant clinical challenge.

Quote Request

Request a Quote for 2-Phenylindolizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.